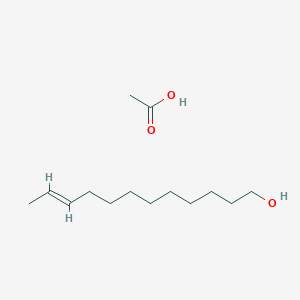

acetic acid;(E)-dodec-10-en-1-ol

Beschreibung

Eigenschaften

Molekularformel |

C14H28O3 |

|---|---|

Molekulargewicht |

244.37 g/mol |

IUPAC-Name |

acetic acid;(E)-dodec-10-en-1-ol |

InChI |

InChI=1S/C12H24O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h2-3,13H,4-12H2,1H3;1H3,(H,3,4)/b3-2+; |

InChI-Schlüssel |

MMIFTSNMPPGKAI-SQQVDAMQSA-N |

Isomerische SMILES |

C/C=C/CCCCCCCCCO.CC(=O)O |

Kanonische SMILES |

CC=CCCCCCCCCCO.CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Acetylation of (E)-10-Dodecen-1-Ol

The most straightforward method involves acetylation of the precursor alcohol using acetic anhydride or acetyl chloride.

Reaction Conditions and Catalysts

- Catalysts : Pyridine (base catalyst) or sulfuric acid (acid catalyst) are employed to neutralize byproducts (e.g., HCl from acetyl chloride).

- Solvents : Dichloromethane or toluene under reflux (60–110°C) for 2–6 hours.

- Yield : 85–95% with >98% purity when using excess acetic anhydride.

Example Protocol (Source):

- Dissolve (E)-10-dodecen-1-ol (1.1 kg, 6 mol) in pyridine (3 L).

- Cool to 5–10°C, then add acetic anhydride (1.22 kg, 12 mol) dropwise.

- Stir at 20–25°C for 4 hours, quench with ice water, and extract with hexane.

- Wash with Na₂CO₃, dry over MgSO₄, and distill under reduced pressure.

Result : 95% yield, cis/trans ratio 98:2.

Wittig Reaction for Double Bond Formation

The Wittig reaction constructs the (E)-configured double bond while elongating the carbon chain.

Grignard Reagent-Based Chain Elongation

Patents describe using Grignard reagents to assemble the dodecenyl backbone.

Industrial-Scale Continuous Flow Acetylation

For commercial production, continuous flow reactors optimize efficiency:

Process Parameters (Source):

- Reactor Type : Tubular flow reactor with immobilized lipase catalysts.

- Conditions : 50°C, residence time 30 minutes, solvent-free.

- Output : 92% conversion rate, 99% selectivity for (E)-isomer.

Mercury-Mediated Alkyne Reduction

Older methods use mercury derivatives to ensure stereoselectivity:

Comparative Analysis of Methods

| Method | Yield (%) | (E)-Isomer Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Acetylation | 85–95 | >98% | High | Moderate |

| Wittig Reaction | 75–90 | 90–96% | Moderate | Low |

| Grignard Coupling | ≥95 | 95–98% | High | High |

| Continuous Flow | 92 | 99% | Very High | High |

| Mercury Reduction | 88 | 96% | Low | Low |

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: Acetic acid;(E)-dodec-10-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form saturated alcohols or hydrocarbons.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

Oxidation: Formation of (E)-dodec-10-enal or (E)-dodec-10-enoic acid.

Reduction: Formation of dodecanol or dodecane.

Substitution: Formation of (E)-dodec-10-enyl chloride or bromide.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Essigsäure;(E)-Dodec-10-en-1-ol beinhaltet seine Interaktion mit Zellmembranen und Enzymen. Die Essigsäurekomponente kann mikrobielle Zellwände stören, was zu Zelllyse und -tod führt. Die (E)-Dodec-10-en-1-ol-Komponente kann mit Lipiddoppelschichten interagieren, wodurch die Membranfluidität und -permeabilität verändert wird. Diese Wechselwirkungen können das mikrobielle Wachstum hemmen und die antimikrobiellen Eigenschaften der Verbindung verstärken.

Wirkmechanismus

The mechanism of action of acetic acid;(E)-dodec-10-en-1-ol involves its interaction with cellular membranes and enzymes. The acetic acid component can disrupt microbial cell walls, leading to cell lysis and death. The (E)-dodec-10-en-1-ol component can interact with lipid bilayers, altering membrane fluidity and permeability. These interactions can inhibit microbial growth and enhance the compound’s antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Acetic Acid

Acetic acid (CH₃COOH), systematically named ethanoic acid, is a simple carboxylic acid with a wide range of industrial and biological applications. It is produced via methanol carbonylation (dominant industrial method) , anaerobic fermentation , and oxidation of ethanol or acetaldehyde . Its properties include:

- Molecular weight : 60.05 g/mol

- CAS Registry Number : 64-19-7

- Key uses : Precursor for polymers (e.g., polyvinyl acetate), food additive (E260), and solvent .

(E)-Dodec-10-en-1-ol

(E)-Dodec-10-en-1-ol (C₁₂H₂₄O) is a monounsaturated fatty alcohol with a 12-carbon chain and an (E)-configured double bond at position 10. It is structurally related to insect pheromones and plant-derived alcohols.

Acetic Acid vs. Structurally Similar Carboxylic Acids

Key Observations :

- Acetic acid’s short chain and high polarity make it more water-soluble than longer-chain acids like 10-undecylenic acid .

- 10-Undecylenic acid’s unsaturation confers antimicrobial properties, contrasting with acetic acid’s role as a preservative via pH reduction .

(E)-Dodec-10-en-1-ol vs. Analogous Alcohols and Esters

Key Observations :

- The (E)-configuration in (E)-dodec-10-en-1-ol may influence biological activity, as seen in pheromone analogs where stereochemistry affects receptor binding .

- Esters like (Z)-tetradec-10-enyl acetate exhibit higher molecular weights and reduced volatility compared to their parent alcohols .

Structural and Functional Comparisons

Chain Length and Unsaturation

- Acetic acid derivatives : Shorter chains (C2) favor solubility and reactivity, while longer unsaturated analogs (e.g., 10-undecylenic acid, C11) enhance lipid solubility .

- (E)-Dodec-10-en-1-ol derivatives : The C12 chain with a terminal double bond mimics natural pheromones, whereas esters (e.g., C14H26O2) are more stable and less volatile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.